2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Overview
Description
2,4-Dichloro-6-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone.
Major Products
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar halogen substitution but lacking the benzoxazine ring.
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazine: Contains the benzoxazine ring but lacks the phenol group and halogen substitutions.
Uniqueness
2,4-Dichloro-6-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-3-18(4-2)13-7-5-6-8-15(13)21-17(23-18)12-9-11(19)10-14(20)16(12)22/h5-10,17,21-22H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUTWXHUFJXHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=C(C(=CC(=C3)Cl)Cl)O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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